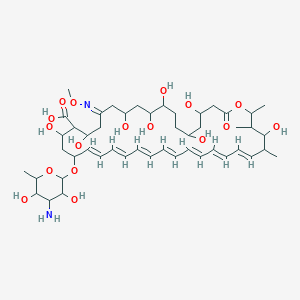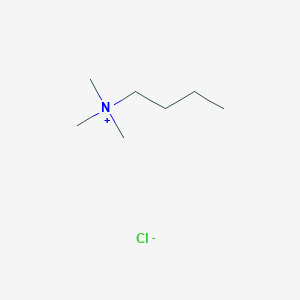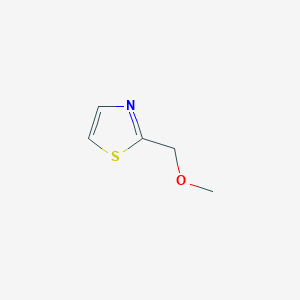
Thiazole, 2-(methoxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazole, 2-(methoxymethyl)- is a heterocyclic compound that has been widely used in scientific research due to its unique properties. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Thiazole, 2-(methoxymethyl)- is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, Thiazole, 2-(methoxymethyl)- has been shown to inhibit the activity of certain proteins that are involved in cell division and proliferation.
Biochemical and Physiological Effects:
Thiazole, 2-(methoxymethyl)- has been shown to have a variety of biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Thiazole, 2-(methoxymethyl)- has been shown to inhibit the growth of bacteria and fungi, making it a potential antimicrobial agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Thiazole, 2-(methoxymethyl)- in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been extensively studied, and its mechanism of action and potential applications are well understood. However, one limitation of using Thiazole, 2-(methoxymethyl)- in lab experiments is that it can be toxic to certain cell types at high concentrations, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research involving Thiazole, 2-(methoxymethyl)-. One potential direction is to further investigate its potential as an antitumor agent and to explore its mechanism of action in more detail. Additionally, Thiazole, 2-(methoxymethyl)- could be further studied for its potential as an antimicrobial agent, particularly in the treatment of drug-resistant bacterial and fungal infections. Finally, there is potential for Thiazole, 2-(methoxymethyl)- to be used in the development of new drugs and therapies for a variety of diseases and conditions.
Métodos De Síntesis
The synthesis of Thiazole, 2-(methoxymethyl)- involves the reaction of 2-aminothiazole with paraformaldehyde in the presence of an acid catalyst. This reaction results in the formation of Thiazole, 2-(methoxymethyl)-, which is a white crystalline solid with a melting point of 108-110°C.
Aplicaciones Científicas De Investigación
Thiazole, 2-(methoxymethyl)- has been used in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. This compound has been studied for its potential as an antitumor agent, as well as its ability to inhibit the growth of bacteria and fungi.
Propiedades
Número CAS |
139130-53-3 |
|---|---|
Nombre del producto |
Thiazole, 2-(methoxymethyl)- |
Fórmula molecular |
C5H7NOS |
Peso molecular |
129.18 g/mol |
Nombre IUPAC |
2-(methoxymethyl)-1,3-thiazole |
InChI |
InChI=1S/C5H7NOS/c1-7-4-5-6-2-3-8-5/h2-3H,4H2,1H3 |
Clave InChI |
XWYDEOAZVIYBKM-UHFFFAOYSA-N |
SMILES |
COCC1=NC=CS1 |
SMILES canónico |
COCC1=NC=CS1 |
Sinónimos |
Thiazole, 2-(methoxymethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



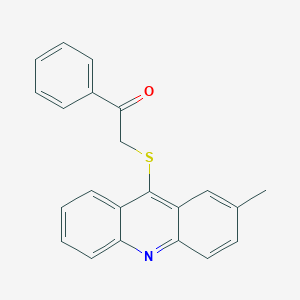
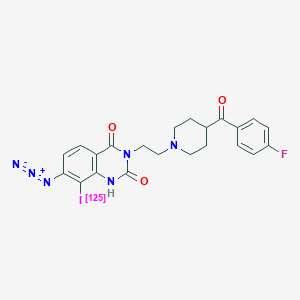
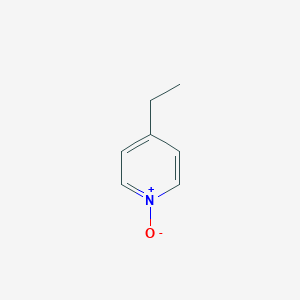
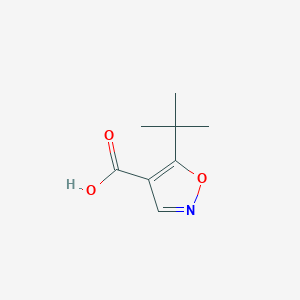
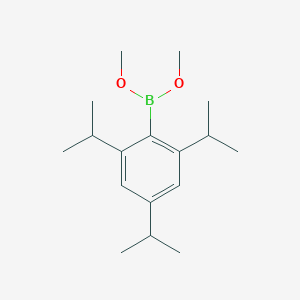
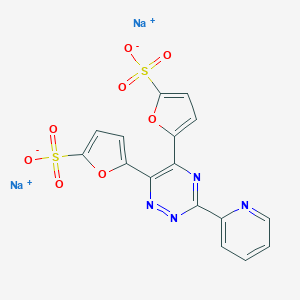
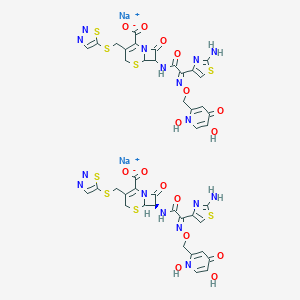
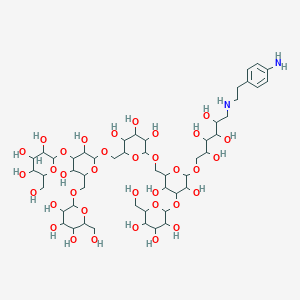
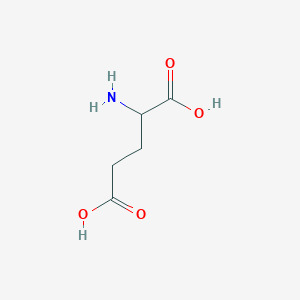
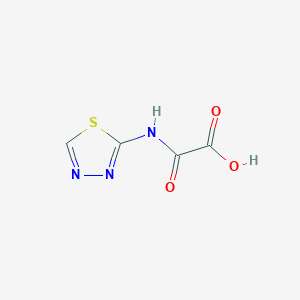
![Chloro-[4-(prop-2-enoylamino)phenyl]mercury](/img/structure/B140082.png)
![4-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B140087.png)
